N'-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(3-chloro-4-methoxyphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(3-chloro-4-methoxyphenyl)ethanediamide is a complex organic compound featuring a combination of azepane, pyrrole, and chloromethoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(3-chloro-4-methoxyphenyl)ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Formation of the Azepane Ring: This step involves the cyclization of a suitable precursor to form the azepane ring.
Pyrrole Synthesis: The pyrrole ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Coupling Reactions: The azepane and pyrrole intermediates are coupled with a chloromethoxyphenyl derivative under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(3-chloro-4-methoxyphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the chloromethoxyphenyl group, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
N’-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(3-chloro-4-methoxyphenyl)ethanediamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biological Studies: It is used in studies to understand its interaction with biological targets and pathways.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Chemical Biology: Researchers use the compound to study its effects on cellular processes and its potential as a chemical probe.
Mechanism of Action
The mechanism of action of N’-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(3-chloro-4-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-N’-[2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide
- N’-[2-(azepan-1-yl)-2-(1H-pyrrol-2-yl)ethyl]-N-(3-chloro-4-methoxyphenyl)ethanediamide
Uniqueness
N’-[2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N-(3-chloro-4-methoxyphenyl)ethanediamide is unique due to the presence of the azepane ring combined with the pyrrole and chloromethoxyphenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N'-(3-chloro-4-methoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN4O3/c1-26-11-7-8-18(26)19(27-12-5-3-4-6-13-27)15-24-21(28)22(29)25-16-9-10-20(30-2)17(23)14-16/h7-11,14,19H,3-6,12-13,15H2,1-2H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNXVHQIGWUNBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)OC)Cl)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.